molecular formula C8H8ClNO3 B13319481 4-Chloro-3-ethoxypyridine-2-carboxylic acid

4-Chloro-3-ethoxypyridine-2-carboxylic acid

Cat. No.: B13319481
M. Wt: 201.61 g/mol
InChI Key: NKWCFKDXAMMFSG-UHFFFAOYSA-N
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Description

4-Chloro-3-ethoxypyridine-2-carboxylic acid is an organic compound with the molecular formula C8H8ClNO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-ethoxypyridine-2-carboxylic acid typically involves the chlorination of 3-ethoxypyridine-2-carboxylic acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom at the 4-position with a chlorine atom. Common reagents used in this process include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-ethoxypyridine-2-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Chloro-3-ethoxypyridine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-3-ethoxypyridine-2-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-2-ethoxypyridine-4-carboxylic acid
  • 4-Chloro-2-pyridinecarboxylic acid
  • 4-Methoxy-pyridine-2-carboxylic acid

Uniqueness

4-Chloro-3-ethoxypyridine-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H8ClNO3

Molecular Weight

201.61 g/mol

IUPAC Name

4-chloro-3-ethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C8H8ClNO3/c1-2-13-7-5(9)3-4-10-6(7)8(11)12/h3-4H,2H2,1H3,(H,11,12)

InChI Key

NKWCFKDXAMMFSG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CN=C1C(=O)O)Cl

Origin of Product

United States

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